2-(5-phenoxy-1H-indol-3-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(5-phenoxy-1H-indol-3-yl)ethan-1-amine hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound is characterized by the presence of an indole ring system substituted with a phenoxy group and an ethanamine side chain, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-phenoxy-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Phenoxy Substitution: The phenoxy group can be introduced through nucleophilic aromatic substitution reactions, where a phenol reacts with a suitable leaving group on the indole ring.
Ethanamine Side Chain Addition: The ethanamine side chain can be attached via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-phenoxy-1H-indol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid.
Coupling Reactions: Palladium catalysts with appropriate ligands and bases.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonylated indole derivatives.
Coupling Reactions: Biaryl or alkyne derivatives.
Scientific Research Applications
2-(5-phenoxy-1H-indol-3-yl)ethan-1-amine hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(5-phenoxy-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine: Similar structure but with chlorine substitutions.
2-(5-methoxy-1H-indol-3-yl)ethan-1-amine: Similar structure but with a methoxy group.
Uniqueness
2-(5-phenoxy-1H-indol-3-yl)ethan-1-amine hydrochloride is unique due to the presence of the phenoxy group, which can influence its biological activity and chemical reactivity. This substitution can enhance its interaction with specific molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
65-39-4 |
---|---|
Molecular Formula |
C16H17ClN2O |
Molecular Weight |
288.8 |
Purity |
95 |
Origin of Product |
United States |
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